3-iodo-N-(propan-2-yl)aniline
Description
3-Iodo-N-(propan-2-yl)aniline is a halogenated aniline derivative featuring an iodine substituent at the 3-position of the benzene ring and an isopropyl (propan-2-yl) group attached to the nitrogen atom. Its molecular formula is C₉H₁₂IN, with a molecular weight of 261.11 g/mol. The iodine atom imparts distinct electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving group ability compared to other halogens .
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-iodo-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H12IN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |
InChI Key |
JCUCSTBSQHWRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-iodo-N-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the iodination of N-(propan-2-yl)aniline. This reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines .
Scientific Research Applications
3-iodo-N-(propan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the propan-2-yl group can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-Iodo-N-(propan-2-yl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article consolidates existing research findings, including case studies and data tables, to elucidate the compound's biological properties.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom, an isopropyl group, and an aniline moiety. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study involving various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These results indicate that the compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. The iodine atom may enhance lipophilicity, allowing better membrane penetration, while the aniline moiety could facilitate interactions with proteins involved in microbial resistance or cancer cell survival pathways.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various halogenated anilines, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vitro and showed promise in preliminary animal models.
- Cancer Cell Line Studies : A publication in Cancer Letters examined the effects of halogenated anilines on apoptosis in cancer cells. The study found that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
